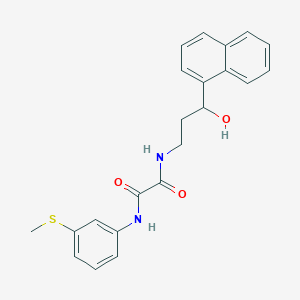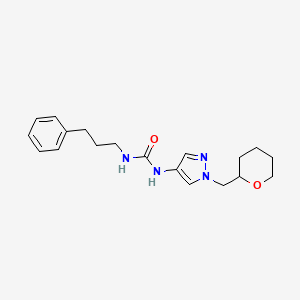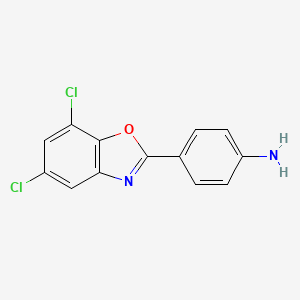![molecular formula C18H18N2O3S2 B2517823 2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole CAS No. 690247-53-1](/img/structure/B2517823.png)
2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole" is a derivative of the benzothiazole class, which has been extensively studied for its antitumor properties. Benzothiazoles, particularly those with a 2-(4-aminophenyl) moiety, have shown potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cell lines . The presence of a morpholine group and a sulfonyl linkage in the compound suggests potential modifications that could impact its biological activity and pharmacokinetic properties.
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves high-yielding routes that allow for the introduction of various substituents on the phenyl ring and the benzothiazole moiety . For example, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles has been achieved through modifications of the Jacobsen cyclization . Similarly, a novel synthesis involving a one-pot C–C and C–N bond-forming strategy in water has been reported for related compounds, highlighting the potential for eco-friendly synthesis methods .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can significantly influence their biological activity. For instance, the dihedral angle between the benzothiazole and morpholine planes, as well as the conformation of the morpholine ring, can affect the compound's interactions with biological targets . The presence of substituents such as methyl, halogen atoms, or morpholine can also impact the potency and selectivity of these compounds against cancer cell lines .
Chemical Reactions Analysis
Benzothiazole derivatives undergo various metabolic transformations, including N-acetylation and oxidation, which can dictate their antitumor activity . The metabolism of these compounds is selective, with sensitive cell lines showing uptake and biotransformation, while insensitive cell lines do not . The metabolic pathways and the formation of active or inactive metabolites are crucial for understanding the mode of action of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of functional groups like fluorine can enhance the cytotoxicity of these compounds in sensitive cell lines while maintaining selectivity . The interactions with cytochrome P450 enzymes, crucial for the antitumor specificity, are also an important aspect of their chemical properties .
科学的研究の応用
Anticancer Applications
Benzothiazole derivatives, including 2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole, have been extensively studied for their anticancer properties. These compounds exhibit potential as chemotherapeutic agents due to their ability to interact with various biomolecules, making them effective against different types of cancer. The structural simplicity and ease of synthesis of benzothiazole scaffolds allow for the development of chemical libraries that could lead to the discovery of new therapeutic agents targeting cancer (Kamal, Hussaini, & Malik, 2015). Furthermore, structural modifications of benzothiazole derivatives have been a focus of research, with 2-arylbenzothiazoles emerging as significant pharmacophores in antitumor agent development (Ahmed et al., 2012).
Antimicrobial and Anti-inflammatory Activities
Beyond their anticancer potential, benzothiazole derivatives are known for a wide range of biological properties, including antimicrobial and anti-inflammatory activities. These compounds' versatility is highlighted by their application in treating various diseases and disorders, with some already in clinical use. The benzothiazole nucleus serves as a crucial scaffold in drug discovery, emphasizing its growing importance in developing therapies for numerous human ailments (Bhat & Belagali, 2020).
Drug Development and Therapeutic Applications
Recent advancements in benzothiazole-based drug development have underscored the compound's pharmacological importance, with a focus particularly on cancer research. Benzothiazole derivatives have been patented for various therapeutic applications, demonstrating their potential to progress into the market as selective and effective treatments. This growing interest in benzothiazole-based drug development showcases the scaffold's utility in creating derivatives with high therapeutic activity (Law & Yeong, 2022).
特性
IUPAC Name |
4-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-13-6-7-14(18-19-15-4-2-3-5-16(15)24-18)12-17(13)25(21,22)20-8-10-23-11-9-20/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFDMVIMJVYHHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (E)-4-oxo-4-[[4-(2-oxopiperidin-1-yl)phenyl]methylamino]but-2-enoate](/img/structure/B2517742.png)

![4-[Methyl(propyl)amino]benzoic acid hydrochloride](/img/structure/B2517746.png)

![1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2517749.png)
![8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2517750.png)

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2517756.png)



![(E)-2-amino-N-butyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2517762.png)
![N-(2-{4-[1-(mesitylsulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-N-methyl-2-pyridinamine](/img/structure/B2517763.png)